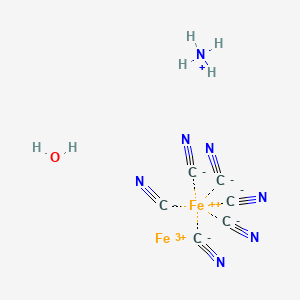
Ammonium iron(III) hexacyanoferrate(II) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3+}\text{[Fe(CN)}_6\text{]}{4-} \cdot \text{H}_2\text{O} ). It is a dark blue, water-insoluble compound that is used in various applications, including as a pigment and in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium iron(III) hexacyanoferrate(II) hydrate can be synthesized by reacting ammonium ferrocyanide with ferric chloride in an aqueous solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a dark blue solid. The reaction can be represented as follows: [ \text{(NH}_4\text{)}_4\text{[Fe(CN)}_6\text{]} + \text{FeCl}_3 \rightarrow \text{(NH}_4\text{)}\text{Fe}{3+}\text{[Fe(CN)}_6\text{]}{4-} + 3\text{NH}_4\text{Cl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of the reactants in controlled environments to ensure consistent quality and yield. The process may include additional steps such as filtration, washing, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium iron(III) hexacyanoferrate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to form lower oxidation states of iron.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess ligands in solution under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferric compounds, while reduction could produce ferrous compounds .
Aplicaciones Científicas De Investigación
Ammonium iron(III) hexacyanoferrate(II) hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection of certain metal ions.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mecanismo De Acción
The mechanism by which ammonium iron(III) hexacyanoferrate(II) hydrate exerts its effects involves the coordination of iron ions with cyanide ligands. This coordination creates a stable complex that can interact with various molecular targets. In biological systems, the compound can bind to metal ions, affecting their transport and storage. The pathways involved include metal ion chelation and redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Potassium ferricyanide: Similar in structure but contains potassium ions instead of ammonium ions.
Sodium ferrocyanide: Contains sodium ions and is used in similar applications.
Prussian blue: A related compound used as a pigment and in medical treatments for heavy metal poisoning.
Uniqueness
Ammonium iron(III) hexacyanoferrate(II) hydrate is unique due to its specific coordination environment and the presence of ammonium ions. This gives it distinct properties, such as solubility and reactivity, compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H6Fe2N7O |
|---|---|
Peso molecular |
303.85 g/mol |
Nombre IUPAC |
azanium;iron(2+);iron(3+);hexacyanide;hydrate |
InChI |
InChI=1S/6CN.2Fe.H3N.H2O/c6*1-2;;;;/h;;;;;;;;1H3;1H2/q6*-1;+2;+3;;/p+1 |
Clave InChI |
NLDYPVFEFYDQFE-UHFFFAOYSA-O |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].O.[Fe+2].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















